Cas no 2229356-86-7 (2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol)

2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol
- 2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol
- 2229356-86-7
- EN300-1796039
-
- インチ: 1S/C11H17NO2/c1-8-4-5-9(10(13)6-8)11(2,3)7-14-12/h4-6,13H,7,12H2,1-3H3
- InChIKey: YQJSXOOCVPVYLC-UHFFFAOYSA-N
- ほほえんだ: O(CC(C)(C)C1C=CC(C)=CC=1O)N
計算された属性
- せいみつぶんしりょう: 195.125928785g/mol
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796039-0.1g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 0.1g |
$1283.0 | 2023-09-19 | ||
Enamine | EN300-1796039-10.0g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1796039-0.25g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 0.25g |
$1341.0 | 2023-09-19 | ||
Enamine | EN300-1796039-2.5g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 2.5g |
$2856.0 | 2023-09-19 | ||
Enamine | EN300-1796039-10g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 10g |
$6266.0 | 2023-09-19 | ||
Enamine | EN300-1796039-0.05g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 0.05g |
$1224.0 | 2023-09-19 | ||
Enamine | EN300-1796039-5.0g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1796039-0.5g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 0.5g |
$1399.0 | 2023-09-19 | ||
Enamine | EN300-1796039-5g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 5g |
$4226.0 | 2023-09-19 | ||
Enamine | EN300-1796039-1.0g |
2-[1-(aminooxy)-2-methylpropan-2-yl]-5-methylphenol |
2229356-86-7 | 1g |
$1458.0 | 2023-06-02 |
2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenolに関する追加情報
Introduction to 2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol (CAS No. 2229356-86-7)
2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol (CAS No. 2229356-86-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including neurodegenerative diseases, inflammation, and cancer. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol is a phenolic compound with a molecular formula of C11H16N2O3. The presence of the aminooxy group and the methylated phenolic ring imparts unique chemical and physical properties to this molecule. The aminooxy group is known for its reactivity and ability to form stable complexes with various metal ions, making it a valuable functional group in organic synthesis and drug design. The methylated phenolic ring contributes to the compound's lipophilicity and stability, which are crucial for its biological activity.
The compound exhibits excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but it has limited solubility in water. This property is advantageous for formulation purposes, as it allows for the development of stable drug formulations suitable for various routes of administration. Additionally, the compound's stability under physiological conditions ensures that it remains active during biological processes.
Synthesis Methods
The synthesis of 2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 5-methylphenol with 1-(aminooxy)-2-methylpropan-2-one in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product with high yield and purity.
An alternative synthetic route involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed coupling reactions have been employed to couple 5-methylphenol with 1-(aminooxy)-2-methylpropan-2-one derivatives. This method offers advantages such as mild reaction conditions and high selectivity, making it suitable for large-scale production.
Biological Activities
2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol has demonstrated promising biological activities in various preclinical studies. One of its key applications is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research has shown that this compound possesses neuroprotective properties by inhibiting oxidative stress and reducing neuroinflammation. These effects are attributed to its ability to scavenge free radicals and modulate signaling pathways involved in neuronal survival.
In addition to its neuroprotective effects, 2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol has also shown anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that the compound may have potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
The anticancer potential of 2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol has been explored in several studies. Preclinical data indicate that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of Akt/mTOR signaling, which is frequently dysregulated in various types of cancer.
Furthermore, research has highlighted the ability of 2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol to sensitize cancer cells to chemotherapy drugs. By enhancing the efficacy of conventional chemotherapeutic agents, this compound may offer a promising strategy for overcoming drug resistance in cancer therapy.
Clinical Trials and Future Prospects
The promising preclinical results have paved the way for further clinical evaluation of 2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol. Several phase I clinical trials are currently underway to assess its safety and tolerability in humans. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported.
The future prospects for this compound are highly encouraging. Ongoing research aims to optimize its pharmacokinetic properties and explore new delivery methods to enhance its therapeutic efficacy. Additionally, efforts are being made to identify novel targets and mechanisms through which this compound exerts its biological effects.
Conclusion
In conclusion, 2-1-(aminooxy)-2-methylpropan-2-yl-5-methylphenol (CAS No. 2229356-86-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to unravel its mechanisms of action and optimize its therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
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